Product packaging for Acetyl 1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 183288-30-4)

Acetyl 1H-pyrrole-3-carboxylate

Cat. No.: B063726
CAS No.: 183288-30-4
M. Wt: 153.14 g/mol
InChI Key: NGZYTBDACGFZEC-UHFFFAOYSA-N
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Description

Acetyl 1H-pyrrole-3-carboxylate is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a pyrrole ring, a privileged scaffold in drug discovery, which is functionalized with both an acetyl group and a carboxylate ester at the 3-position. This unique molecular architecture makes it a versatile precursor for the design and synthesis of novel compounds targeting a wide range of biological pathways. Its primary research value lies in its application as a key intermediate in the construction of more complex molecules, particularly for the development of kinase inhibitors, receptor modulators, and other pharmacologically active agents. The ester moiety allows for straightforward hydrolysis to the corresponding carboxylic acid or transformation into amides via aminolysis, facilitating the exploration of structure-activity relationships (SAR). The acetyl group offers a site for further derivatization, such as condensation reactions to form larger conjugated systems. Researchers utilize this compound in the synthesis of potential therapeutics for oncology, neurology, and inflammatory diseases, where the pyrrole core often contributes to critical binding interactions with biological targets. Its well-defined structure and high reactivity make it an indispensable tool for advancing chemical libraries and accelerating hit-to-lead optimization campaigns in early-stage drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3 B063726 Acetyl 1H-pyrrole-3-carboxylate CAS No. 183288-30-4

Properties

IUPAC Name

acetyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5(9)11-7(10)6-2-3-8-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYTBDACGFZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Functionalization Strategies for Acetyl 1h Pyrrole 3 Carboxylate Derivatives

Electrophilic and Nucleophilic Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic substitution reactions. nih.gov However, the substituents on the acetyl 1H-pyrrole-3-carboxylate ring dictate the regioselectivity of these reactions. The acetyl and carboxylate groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.

Conversely, nucleophilic substitution on the electron-rich pyrrole ring is less common but can be achieved under specific conditions, often involving the presence of an oxidizing agent. nih.govnih.gov Research has shown that the oxidation of alkylpyrroles with molecular oxygen in the presence of nucleophiles can lead to substitution reactions. nih.gov In one study, the reaction of an alkylpyrrole with 2-mercaptoethanol (B42355) resulted in substitution at the 3-position of the pyrrole ring. nih.gov This process is thought to proceed through the formation of a complex between the pyrrole and oxygen, followed by electron transfer and the generation of a pyrrolylmethyl intermediate that reacts with the nucleophile. nih.gov

Site-Selective C-H Functionalization of Pyrrole-3-carboxylates

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups. nih.gov For pyrrole-3-carboxylates, site-selective C-H functionalization allows for the precise modification of the pyrrole core.

Recent advancements have highlighted the use of transition metal catalysis for these transformations. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been employed for the divergent synthesis of various fused heterocycles from pyrrole derivatives. acs.org By installing an N-carboxamide directing group, researchers have enabled the formation of a rhodacycle intermediate, which can then undergo cyclization with various partners like alkynes and alkenes. acs.org Similarly, palladium catalysis, often in conjunction with a transient directing mediator like norbornene, has been utilized for the C-H alkylation and acylation of carbazole (B46965) systems, a strategy that could potentially be adapted for pyrrole-3-carboxylates. nih.gov

Functional Group Interconversions and Derivatization at Carboxylate and Acetyl Moieties

The carboxylate and acetyl groups of this compound offer numerous opportunities for further chemical modification through functional group interconversions. solubilityofthings.com These transformations are crucial for creating a library of diverse compounds from a common starting material. nih.govimperial.ac.uk

Carboxylate Group Transformations:

The carboxylate group can undergo a variety of reactions typical of carboxylic acids and their derivatives. pressbooks.publibretexts.orglibretexts.org

Esterification: The carboxylic acid can be converted to its corresponding ester, for example, through a Fischer-Speier esterification with an alcohol like methanol. wikipedia.org

Amide Formation: Reaction with amines can yield the corresponding amides. This conversion can sometimes be challenging and may require high temperatures or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.comlibretexts.org

Decarboxylation: Under certain conditions, the carboxyl group can be removed. Studies on pyrrole-2-carboxylic acid have shown that this process can be facilitated by the presence of an acid and water. researchgate.net

Acetyl Group Transformations:

The acetyl group, being a ketone, can also be subjected to various transformations.

Reduction: The acetyl group can be reduced to an ethyl group or a secondary alcohol. imperial.ac.uk

Oxidation: While less common for an acetyl group on a pyrrole ring, under specific conditions, it might be possible to oxidize the methyl group.

Reactions at the α-carbon: The protons on the methyl group of the acetyl moiety are acidic and can be removed by a base, allowing for a range of reactions at this position.

The following table summarizes some key functional group interconversions for this compound:

Functional Group Reagent/Condition Product Functional Group
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidAmine, Coupling AgentAmide
Carboxylic AcidLiAlH₄Primary Alcohol
Acetyl (Ketone)NaBH₄ or LiAlH₄Secondary Alcohol

Cross-Coupling Reactions for Pyrrole-3-carboxylate Diversification

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For pyrrole-3-carboxylates, these reactions provide a powerful method for introducing a wide variety of substituents onto the pyrrole ring, significantly diversifying the available chemical space.

Copper- and palladium-catalyzed reactions are particularly prominent in this area. acs.orgnih.gov For instance, copper-mediated decarboxylative coupling reactions have been developed to functionalize pyrazolones with 3-indoleacetic acids, a strategy that could be conceptually extended to pyrrole carboxylic acids. acs.orgnih.gov These reactions often proceed under relatively mild conditions and demonstrate good functional group tolerance. acs.orgnih.gov

Furthermore, the carboxylate group itself can act as a directing group in cross-coupling reactions. Research has shown that the carboxylate anion can direct selective ortho-substitution on benzoic acids, a principle that could be applied to achieve regioselective functionalization of pyrrole-3-carboxylates. nih.gov Suzuki cross-coupling reactions have also been successfully employed for the regioselective substitution of halogenated pyrroles, demonstrating the utility of this reaction in building complex pyrrole structures. thieme-connect.de

The table below illustrates the potential of cross-coupling reactions for the diversification of a hypothetical halogenated this compound:

Reactant Coupling Partner Catalyst Product
Bromo-acetyl-pyrrole-3-carboxylateArylboronic acidPalladium CatalystAryl-acetyl-pyrrole-3-carboxylate
Iodo-acetyl-pyrrole-3-carboxylateAlkyneCopper/Palladium CatalystAlkynyl-acetyl-pyrrole-3-carboxylate

Spectroscopic Characterization and Structural Elucidation of Acetyl 1h Pyrrole 3 Carboxylate and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. acs.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), reveal the different chemical environments of these nuclei. For Acetyl 1H-pyrrole-3-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the acetyl methyl protons, and the carboxylic acid proton. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom, including the two carbonyl carbons (acetyl and carboxylate), the pyrrole ring carbons, and the acetyl methyl carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between the adjacent protons on the pyrrole ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the signal for the C2-H proton would show a correlation to the C2 carbon signal.

Below is a table of expected and reported NMR data for analogs of this compound.

CompoundTechniqueNucleusChemical Shift (δ) ppmNotes
Ethyl 4-acetoxy-5-methyl-1H-pyrrole-2-carboxylate nih.gov¹H NMRH (ring)6.72 (d, J=2.8 Hz)Pyrrole ring proton.
¹H NMRCH₃ (acetyl)2.24 (s)
¹³C NMRC=O (ester)161.46
¹³C NMRC=O (acetyl)169.23
4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid nih.gov¹H NMRH (ring)6.45 (dd, J=2.9, 1.1 Hz)Pyrrole ring proton.
¹H NMRCH₃2.13 (s)
¹H NMRNH11.51 (s)
¹H NMRCOOH12.25 (s)

Molecules with rotatable bonds, such as the N-acetyl group in this compound, can exist as a mixture of conformers in solution. The rotation around the N-C(O) amide-like bond may be restricted, leading to the possibility of distinct syn and anti conformers. acs.org

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. scielo.br At low temperatures, the interconversion between conformers may become slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. scielo.br By analyzing the line shapes in the spectra at different temperatures, it is possible to determine the coalescence temperature and calculate the energy barrier (ΔG‡) for the rotational process. acs.orgfrontiersin.org This provides valuable insight into the conformational flexibility and stability of the molecule. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary, as some vibrational modes may be more active in IR while others are more active in Raman. nih.gov

For this compound, the spectra would be dominated by characteristic vibrations of its functional groups. researchgate.net

Carbonyl (C=O) Stretching: The molecule has two carbonyl groups. The acetyl C=O stretch is expected in the range of 1700-1720 cm⁻¹. The carboxylic acid C=O stretch would typically appear around 1680-1710 cm⁻¹. Hydrogen bonding in the solid state can shift these bands to lower wavenumbers.

O-H and N-H Stretching: The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. The pyrrole N-H stretch is expected as a sharper band around 3300-3400 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the N-acetyl group would be observed in the fingerprint region.

Pyrrole Ring Vibrations: C-H, C-C, and C-N stretching and bending vibrations of the pyrrole ring itself would produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).

A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate provides a reference for the expected vibrational frequencies. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
N-HStretching~3400 mdpi.com
C-H (Aromatic)Stretching~3100 researchgate.net
O-H (Carboxylic Acid)Stretching2500-3300 (broad) nih.gov
C=O (Acetyl)Stretching~1710 researchgate.net
C=O (Carboxylic Acid)Stretching~1700 nih.gov
C=C (Ring)Stretching1500-1600 nih.gov
C-N (Ring)Stretching1100-1250 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound (molecular formula C₇H₇NO₃), the calculated exact mass (monoisotopic mass) is 153.0426 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical value very closely (e.g., within 5 ppm), thereby confirming the elemental composition. This technique is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. Predicted collision cross-section (CCS) values can also be calculated for different adducts, providing another layer of characterization. uni.lu

X-ray Crystallography for Solid-State Structure Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a crystal structure would definitively establish the planarity of the pyrrole ring and the orientation of the acetyl and carboxylate substituents relative to the ring. rsc.org A key feature to investigate would be the intermolecular interactions, particularly hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers in the crystal lattice, a common structural motif for carboxylic acids. nih.gov The crystal packing would show how these dimers or other hydrogen-bonded networks arrange themselves in three dimensions.

Below is a table of crystallographic data for a related pyrrole derivative.

Parameter1H-Pyrrole-2-carboxylic acid nih.gov
Formula C₅H₅NO₂
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.080
b (Å) 5.0364
c (Å) 14.613
β (°) 98.969
V (ų) 1023.6
Z 8
Key Feature Molecules form centrosymmetric dimers via O-H···O hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions).

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its chromophores: the pyrrole ring and the two carbonyl groups.

π → π* Transitions: The conjugated π-system of the pyrrole ring gives rise to intense π → π* transitions, typically observed below 250 nm. researchgate.net The presence of the acetyl and carboxyl groups, which are conjugated with the ring, can shift these absorption maxima to longer wavelengths (a bathochromic shift).

n → π* Transitions: The carbonyl groups of both the acetyl and carboxylate functions possess non-bonding electrons (n) on the oxygen atoms. These can undergo lower-energy, and thus weaker, n → π* transitions. These absorptions are typically found at longer wavelengths than the π → π* transitions, often in the 270-300 nm range. masterorganicchemistry.com

The resulting spectrum is a composite of these transitions and provides a characteristic electronic fingerprint for the molecule.

Computational and Theoretical Investigations of Acetyl 1h Pyrrole 3 Carboxylate and Pyrrole Analogs

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for determining the molecular structure and conformational preferences of acetyl 1H-pyrrole-3-carboxylate and related pyrrole (B145914) derivatives.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are widely used to optimize the geometry of these molecules. researchgate.net These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape. For instance, theoretical calculations on pyrrole-2-yl carbonyl conformers have been performed at the B3LYP/6-311++G(d,p) level of theory to study their stability and aromaticity. researchgate.net

MP2 calculations, a type of ab initio method that includes electron correlation, offer a higher level of accuracy for determining conformational energies. greeley.org While often more computationally expensive than DFT, MP2 methods are valuable for benchmarking and for systems where electron correlation plays a significant role in determining the preferred conformation. greeley.org For example, local MP2 (LMP2) with correlation-consistent basis sets like cc-pVTZ(-f) has been shown to provide accurate conformational energies for peptides, demonstrating its reliability for complex organic molecules. greeley.org The choice between DFT and MP2 often depends on the desired balance between accuracy and computational cost.

Electronic Structure Analysis

The electronic properties of this compound and its analogs can be thoroughly investigated using computational methods to determine key parameters such as HOMO-LUMO orbital energies, energy gaps, and dipole moments.

HOMO-LUMO Orbital Energies and Energy Gaps: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO energy is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and represents the ability to accept an electron. isca.merdd.edu.iq The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. isca.menih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. isca.menih.gov For example, in a study of S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate, the HOMO-LUMO gap was calculated to be 7.555 eV (using AM1 method), indicating a very stable molecule. isca.me

The following table summarizes key electronic properties for a related pyrrole derivative, S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate, calculated using semi-empirical methods.

ParameterAM1PM3
Total Energy (au)-112.851-101.950
Ionization Potential (eV)9.0799.097
HOMO Energy (eV)-9.079-9.097
LUMO Energy (eV)-1.523-1.823
HOMO-LUMO Gap (eV)7.5557.274
Dipole Moment (Debye)3.5183.513

Data sourced from a study on S-2-picolyl-β-N-(2-acetylpyrrole) dithiocarbazate. isca.me

Theoretical Studies of Aromaticity and Electron Delocalization

The aromaticity of the pyrrole ring in this compound and its analogs is a key determinant of their stability and reactivity. Various computational indices are employed to quantify this property.

HOMA, NICS, and NBO Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic or anti-aromatic character. researchgate.net

Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring to probe the magnetic shielding, which is a hallmark of aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into electron delocalization by examining the interactions between occupied and unoccupied orbitals. nih.gov The delocalization index (DI) derived from NBO analysis measures the number of electrons shared between two atomic basins. mdpi.com

Studies on pyrrol-2-yl carbonyl conformers have utilized HOMA and NICS indices to evaluate the π-electron delocalization in the pyrrole ring. researchgate.net These studies have shown that substituents can influence the aromaticity of the pyrrole ring. researchgate.net For instance, electron-donating groups can sometimes slightly destabilize the ring and decrease its aromaticity. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states.

DFT calculations can be used to determine the activation energies (energy barriers) for different reaction pathways, providing insights into the feasibility and kinetics of a reaction. rsc.org For example, a computational study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each step of the reaction, including Michael addition, a Nef-type rearrangement, and cyclization. rsc.org This level of detail allows for a comprehensive understanding of the reaction mechanism and can guide the optimization of reaction conditions.

Computational Modeling of Molecular Interactions for Rational Synthetic Design

Understanding and predicting molecular interactions is crucial for the rational design of new synthetic routes and novel molecules with desired properties. Computational modeling allows for the exploration of these interactions before committing to laboratory synthesis.

By modeling the interactions between reactants, reagents, and catalysts, chemists can predict the most likely reaction outcomes and design more efficient synthetic strategies. For example, understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, can help in designing precursors that are pre-organized for a specific reaction, potentially leading to higher yields and stereoselectivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de

In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net For instance, in a study of a pyrrole derivative, the MEP map revealed that the oxygen atom of a hydroxyl group was a likely site for electrophilic attack due to its negative potential. researchgate.net This predictive power makes MEP mapping a key component in the computational chemist's toolkit for understanding and designing chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. researchgate.netnih.gov This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net This information is invaluable for understanding the electronic transitions within a molecule and for designing molecules with specific optical properties, such as dyes and fluorescent probes. While TD-DFT is generally accurate for valence excitations, its performance can be less reliable for other types of excitations, and the choice of functional can be critical. scispace.comaps.orgaps.org

Advanced Applications in Organic Synthesis and Materials Science

Acetyl 1H-pyrrole-3-carboxylate as a Synthetic Building Block for Complex Heterocyclic Architectures

The pyrrole (B145914) nucleus is a foundational scaffold in a vast array of biologically active natural products and pharmaceutical agents. researchgate.neteurekaselect.com Consequently, the development of methods to synthesize and functionalize pyrrole derivatives is a cornerstone of medicinal and organic chemistry. "this compound" (or its ester/amide derivatives) serves as a highly versatile building block for creating more complex, fused heterocyclic systems. The presence of both a ketone (the acetyl group) and a carboxylic acid/ester allows for a diverse range of subsequent chemical transformations.

The general utility of substituted pyrroles is well-established in classical and modern synthetic strategies. Methods like the Paal-Knorr, Hantzsch, and Knorr syntheses provide routes to variously substituted pyrrole rings, which are themselves starting points for more elaborate structures. researchgate.netuctm.eduwikipedia.org The reactivity of a compound like "this compound" can be considered in terms of its distinct functional groups:

The Pyrrole Ring: The electron-rich pyrrole ring can undergo electrophilic substitution, although the presence of two electron-withdrawing groups (acetyl and carboxylate) deactivates it compared to unsubstituted pyrrole. However, the nitrogen atom can be alkylated or acylated, and the ring can participate in cycloaddition reactions.

The Acetyl Group: This ketone functionality is a key reactive site. It can undergo condensation reactions with hydrazines or other binucleophiles to form fused pyrazole (B372694) or pyrimidine (B1678525) rings. For instance, the reaction of a β-keto pyrrole with an appropriate nitrogen-based reagent can lead to the formation of pyrrolo[1,2-a]pyrazines, a class of compounds with significant biological activity. researchgate.net

The Carboxylate Group: The carboxylic acid or its ester derivative is a versatile handle for forming amide or ester linkages, enabling the coupling of the pyrrole scaffold to other molecules. It can also be involved in cyclization reactions to form fused lactones or lactams.

The strategic combination of these reactive sites allows for the construction of diverse and complex heterocyclic architectures through cascade or multicomponent reactions. nih.gov For example, a synthetic sequence could involve an initial reaction at the acetyl group to form a fused ring, followed by modification of the carboxylate group to attach another molecular fragment, leading to highly complex, polycyclic systems. researchgate.netacs.org

Table 1: Selected Synthetic Routes for Substituted Pyrroles

Synthesis NameReactantsProduct TypeReference
Paal-Knorr Synthesis 1,4-dicarbonyl compound + primary amine/ammonia (B1221849)Substituted pyrrole uctm.edu
Hantzsch Synthesis α-haloketone + β-ketoester + amine/ammoniaSubstituted pyrrole researchgate.net
Knorr Synthesis α-amino-ketone + β-ketoesterSubstituted pyrrole wikipedia.org
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC) + Michael acceptorSubstituted pyrrole nih.gov

Integration into Conjugated Polymer Systems (e.g., Polypyrroles and Poly(pyrrole-3-carboxylic acid))

Polypyrrole (PPy) is an intrinsically conducting polymer that has been extensively studied for applications in electronics, sensors, and biomedical devices due to its good environmental stability and biocompatibility. mdpi.com However, unsubstituted PPy suffers from poor processability and solubility, which limits its practical applications. A common strategy to overcome these limitations is to use functionalized pyrrole monomers to create polymers with improved properties.

"this compound" is an ideal candidate monomer for creating functionalized polypyrroles. Its parent compound, pyrrole-3-carboxylic acid, can be polymerized to form poly(pyrrole-3-carboxylic acid) (PPy-COOH). This polymer is notable because the carboxylic acid groups enhance solubility in aqueous media and provide convenient sites for the covalent attachment of other molecules, such as biomolecules for sensor applications.

By analogy, the polymerization of "this compound" would yield a polymer with both acetyl and carboxylate pendant groups. The polymerization, typically achieved through chemical or electrochemical oxidation, proceeds through the α-positions of the pyrrole ring. nih.gov The resulting polymer would have a structure that combines the conductive polypyrrole backbone with a high density of functional groups.

The key advantages of integrating this monomer into a polymer system include:

Enhanced Functionality: The polymer would possess two distinct types of functional groups. The carboxylic acid groups can improve hydrophilicity and serve as anchoring points, while the acetyl groups offer a different mode of reactivity for cross-linking or further functionalization.

Tunable Properties: Copolymerization of "this compound" with other pyrrole derivatives (like pyrrole itself or N-substituted pyrroles) allows for fine-tuning of the polymer's properties, such as conductivity, solubility, and mechanical strength. nih.gov

Post-Polymerization Modification: The acetyl groups on the polymer backbone are available for subsequent chemical reactions, allowing for the material's properties to be altered after polymerization. This is a powerful tool for creating materials with tailored surface chemistries.

Table 2: Properties of Functionalized Polypyrrole Derivatives

MonomerPolymerKey Features & ApplicationsReference
Pyrrole-3-carboxylic acidPoly(pyrrole-3-carboxylic acid)Water solubility, sites for biomolecule attachment, sensors. nih.gov
N-substituted pyrrolesPoly(N-substituted pyrrole)sImproved solubility in organic solvents, modified electronic properties. nih.gov
Pyrrole-functionalized complexesMetallo-polypyrrolesCatalysis, sensors for heavy metals. nih.gov
This compoundPoly(acetyl-pyrrole-3-carboxylate) (Hypothetical)High functional group density, potential for cross-linking and post-polymerization modification.N/A

Development of Advanced Organic Materials Based on Pyrrole Carboxylate Scaffolds

The development of advanced organic materials for applications in electronics, optics, and sensing is a rapidly growing field. acs.org Pyrrole-based scaffolds are particularly attractive due to the inherent electronic properties of the pyrrole ring and the ease with which it can be functionalized. eurekaselect.com Diketopyrrolopyrrole (DPP) derivatives, for instance, are high-performance pigments and organic semiconductors used in organic field-effect transistors (OFETs) and solar cells. frontiersin.org

Scaffolds based on "this compound" offer a unique combination of features for designing novel organic materials:

Conductive Polymer Precursor: As discussed, this monomer can be used to synthesize conducting polymers with a high density of reactive sites. These materials are promising for use in chemical sensors, where the functional groups can interact with analytes, causing a measurable change in the polymer's conductivity.

Building Blocks for Organic Semiconductors: The pyrrole core is a key component in many organic electronic materials. The acetyl and carboxylate groups can be used to synthetically elaborate the core structure, attaching other aromatic or electroactive groups to build larger π-conjugated systems. This allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Surface Engineering: Thin films of polymers derived from "this compound" can be deposited on surfaces like electrodes. acs.org The functional groups provide a means to control the surface energy (hydrophilicity/hydrophobicity) and to covalently anchor other layers or molecules, creating complex, multilayered devices for advanced applications.

The presence of both an acetyl and a carboxylate group on the same simple pyrrole scaffold provides a powerful platform for molecular engineering, enabling the creation of a new generation of functional organic materials with precisely tailored properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Acetyl 1H-pyrrole-3-carboxylate and its derivatives?

  • Methodological Answer : The synthesis often involves annulation reactions, such as the Darzens reaction between acyl phosphonates and α-bromo ketones, as demonstrated in the selective synthesis of pyrrole carboxylates . Alternative routes include condensation reactions using ethyl 3-methyl-1H-pyrrole-2-carboxylate with halogenated benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions, yielding substituted derivatives in moderate-to-high yields (23–57%) . For advanced regioselectivity, azirine-based cyclization strategies have been applied, leveraging iron(II) catalysis for C-H functionalization . Key parameters include solvent polarity (e.g., DMF or THF), temperature control (0–80°C), and catalyst selection (e.g., FeCl₂).

Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments rely on characteristic shifts, such as pyrrole ring protons (δ 6.3–7.5 ppm) and ester carbonyl carbons (δ 160–165 ppm). For example, Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate shows distinct aromatic proton splitting (J = 7.2 Hz) and NH signals at δ 12.52 ppm .
  • IR Spectroscopy : Stretching vibrations for ester C=O (1728 cm⁻¹) and NH₂ groups (3442 cm⁻¹) are critical for functional group confirmation .
  • Mass Spectrometry : ESI-MS data (e.g., m/z 402.2 [M+1]⁺) validate molecular weights, while fragmentation patterns confirm substituent stability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation of substituted pyrrole carboxylates?

  • Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or solvent effects. For example, NH proton exchange in DMSO-d₆ may obscure signals, necessitating variable-temperature NMR studies . Computational validation via density functional theory (DFT) optimizes geometry and predicts chemical shifts, as shown in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . Cross-referencing with crystallographic data (where available) and isotopic labeling further clarifies ambiguous assignments.

Q. How do computational methods like DFT enhance understanding of pyrrole carboxylate electronic properties?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactivity indices. For instance, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal electron-withdrawing substituents (e.g., acetyl groups) lowering LUMO energies, enhancing electrophilic reactivity . These insights guide synthetic modifications for targeted applications.

Q. What reaction parameters govern regioselectivity in pyrrole carboxylate synthesis?

  • Methodological Answer :

  • Catalysts : Iron(II) salts (e.g., FeCl₂) promote C-2 functionalization in pyrroles via oxidative cross-dehydrogenative coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization, while non-polar solvents (e.g., toluene) stabilize intermediates in Darzens reactions .
  • Temperature : Lower temperatures (0–25°C) minimize side reactions in azirine-based syntheses .

Q. How are pyrrole carboxylate derivatives applied in materials science?

  • Methodological Answer : Substituted derivatives, such as (Z)-ethyl 5-(2-(3,3-dimethyl-3H-benzo[g]indol-2-yl)vinyl)-1H-pyrrole-3-carboxylate, exhibit aggregation-induced emission (AIE) properties with λem = 570–585 nm. These compounds serve as fluorescent probes for bioimaging or optoelectronic devices, leveraging their twisted intramolecular charge transfer (TICT) characteristics .

Q. What approaches evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Anti-inflammatory activity is assessed via COX-2 inhibition (IC₅₀ values) and cytokine profiling (e.g., IL-6/TNF-α suppression) .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance potency, while bulky substituents (e.g., pyridin-3-yl) improve metabolic stability .

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